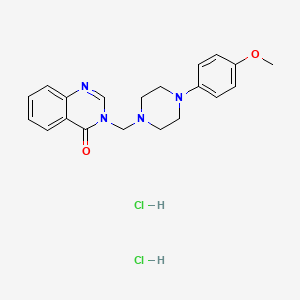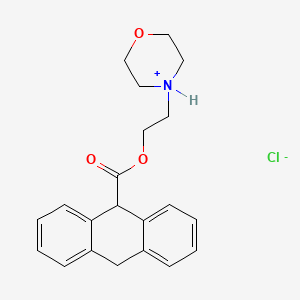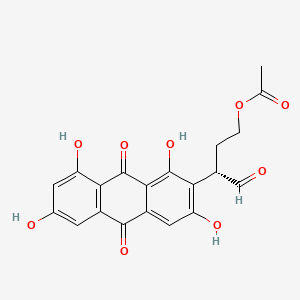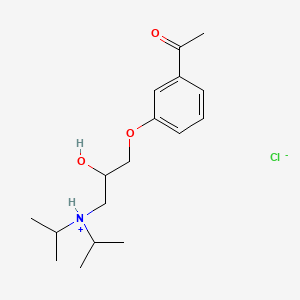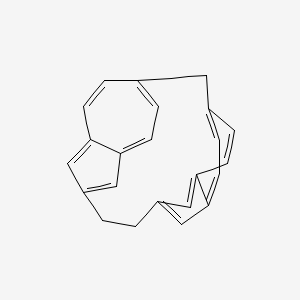
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo(133226,1013,1819,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is a complex organic compound with the molecular formula C24H20 This compound is characterized by its unique pentacyclic structure, which consists of five interconnected rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Catalysts such as palladium on carbon (Pd/C), solvents like dichloromethane (CH2Cl2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene has several scientific research applications:
Chemistry: The compound is used as a model system for studying the behavior of polycyclic structures and their reactivity.
Biology: Research into its potential biological activity, including interactions with biomolecules and potential therapeutic applications.
Medicine: Investigations into its use as a drug candidate or as a scaffold for designing new pharmaceuticals.
Industry: Applications in materials science, such as the development of new polymers or advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1,3(21),6,8(23),9(24),10,12(22),15,17,19-decaene
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene
Uniqueness
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is unique due to its specific ring structure and the stability it offers. This makes it an interesting subject for research and potential applications in various fields. Its distinct properties set it apart from other similar compounds, making it valuable for specialized studies and applications.
Eigenschaften
CAS-Nummer |
73608-52-3 |
|---|---|
Molekularformel |
C24H20 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
pentacyclo[13.3.2.28,12.13,18.16,9]tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene |
InChI |
InChI=1S/C24H20/c1-2-18-7-11-23-15-20(16-24(23)12-8-18)4-3-19-13-21-9-5-17(1)6-10-22(21)14-19/h5-16H,1-4H2 |
InChI-Schlüssel |
SOJCCVPXRNRYQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C3C=C(CCC4=CC5=CC=C1C=CC5=C4)C=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


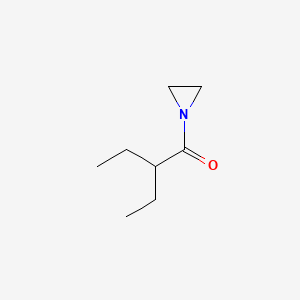
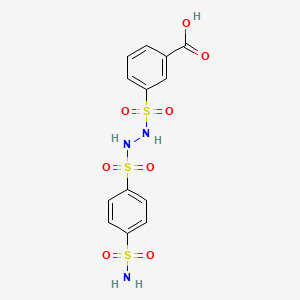
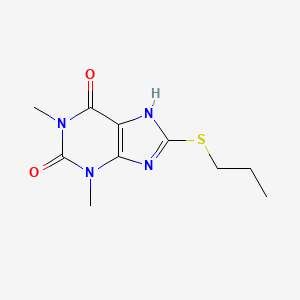
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
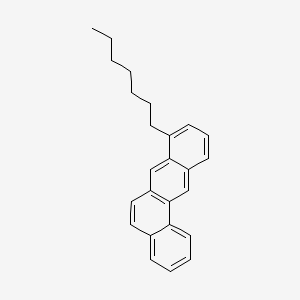

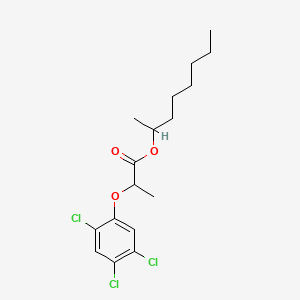

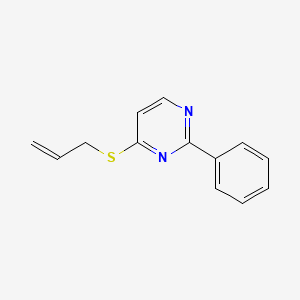
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
